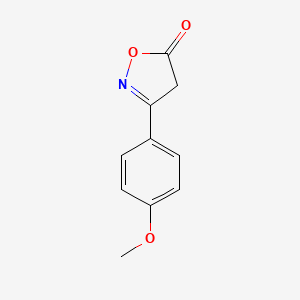

3-(4-methoxyphenyl)isoxazol-5(4H)-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-8-4-2-7(3-5-8)9-6-10(12)14-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSYAAYOGYCLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332603 | |

| Record name | 3-(4-methoxyphenyl)isoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31709-47-4 | |

| Record name | 3-(4-methoxyphenyl)isoxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 3 4 Methoxyphenyl Isoxazol 5 4h One and Its Derivatives

Multicomponent Reaction Strategies for Isoxazol-5(4H)-one Formation

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering high efficiency, atom economy, and operational simplicity by combining three or more reactants in a single step to form a complex product. mdpi.comnih.gov The synthesis of the isoxazol-5(4H)-one scaffold, including the target compound 3-(4-methoxyphenyl)isoxazol-5(4H)-one, is frequently achieved through such strategies. nih.gov

A prevalent and straightforward method for constructing the 4-arylidene-isoxazol-5(4H)-one core is the one-pot, three-component cyclocondensation reaction. niscpr.res.inmdpi.com This reaction involves an aromatic aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-ketoester, such as ethyl acetoacetate. nih.govorientjchem.org To synthesize the specific compound this compound, 4-methoxybenzaldehyde (B44291) is used as the aldehyde component. This condensation reaction is a cornerstone for generating a diverse library of isoxazol-5(4H)-one derivatives. niscpr.res.in

The efficiency of the three-component synthesis of isoxazol-5(4H)-ones is significantly enhanced by the use of catalysts. These catalysts facilitate the reaction, often leading to higher yields, shorter reaction times, and milder reaction conditions. A wide array of catalysts, including organocatalysts, metal-based catalysts, and biocatalysts, have been successfully employed.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a central pillar of green chemistry. Various organocatalysts have been reported to effectively promote the synthesis of isoxazol-5(4H)-ones. These catalysts are often inexpensive, readily available, and environmentally benign. clockss.orgresearchgate.net

Sodium malonate has been identified as an efficient, commercially available dibasic organocatalyst for this transformation, providing good to high yields in water at room temperature. niscpr.res.in Similarly, urea (B33335) has been used as a cost-efficient, natural organocatalyst in aqueous media. researchgate.netresearchgate.net Other successful organocatalysts include 2-aminopyridine (B139424) clockss.org, 4-(dimethylamino)pyridine (DMAP) researchgate.netlvb.lt, citric acid orientjchem.org, triphenylphosphine (B44618) tandfonline.com, and propylamine-functionalized cellulose (B213188), which acts as a recyclable heterogeneous catalyst. mdpi.com The use of these catalysts often simplifies the work-up procedure, with products frequently isolated by simple filtration. niscpr.res.inclockss.org

Table 1: Selected Organocatalysts for the Synthesis of Isoxazol-5(4H)-ones

| Catalyst | Solvent | Temperature | Key Advantages |

| Sodium Malonate | Water | Room Temp. | Commercially available, good yields, green medium. niscpr.res.in |

| Urea | Water | 80 °C | Inexpensive, natural catalyst, simple work-up. researchgate.netresearchgate.net |

| 2-Aminopyridine | Water | 80 °C | Low-cost, sustainable, appreciable yields. clockss.org |

| DMAP | Water-Ethanol | 80 °C | Efficient Brønsted base, high yields, short reaction times. lvb.lt |

| Citric Acid | Water | Room Temp. | Convenient, mild conditions, excellent yields. orientjchem.org |

| Propylamine-functionalized Cellulose | Water | Room Temp. | Heterogeneous, reusable, energy-saving. mdpi.com |

Three-Component Condensation Reactions Involving β-Ketoesters, Hydroxylamine, and Aromatic Aldehydes

Catalyst-Mediated Approaches

Metal-Catalyzed Processes for Isoxazol-5(4H)-one Formation

In addition to organocatalysts, various metal-based catalytic systems have been developed. A recoverable solid catalyst, Sn(II)-Montmorillonite K10, has been utilized for the synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones under ultrasound irradiation in water, affording excellent yields. researchgate.net Another approach employs a PDAN-Ni@Fe3O4 nanocomposite as an environmentally friendly and reusable magnetic nanocatalyst for the one-pot synthesis of isoxazol-5(4H)-ones. researchgate.net

Biocatalysis offers an environmentally benign alternative for organic synthesis. Lipase has been reported as an effective biocatalyst for the one-pot multicomponent synthesis of 3-methyl-4-(hetero)arylmethylene isoxazol-5(4H)-one derivatives. researchgate.net This reaction proceeds at room temperature in water, providing excellent product yields and allowing for the recovery and reuse of the enzyme for several cycles without significant loss of activity. researchgate.net Synthetic enzymes, or synzymes, have also been developed and applied to this multicomponent reaction, with the catalytic system being reusable up to 15 times. rsc.org

Adherence to the principles of green chemistry is a major focus in modern synthetic methodology. For the synthesis of isoxazol-5(4H)-ones, this has translated into the development of protocols that minimize or eliminate the use of hazardous organic solvents. nih.gov

Many of the aforementioned catalytic systems operate in water, which is considered a green reaction medium. niscpr.res.inmdpi.comorientjchem.orgresearchgate.net This approach avoids the use of volatile and often toxic organic solvents, simplifies product isolation, and reduces environmental impact. niscpr.res.in

Solvent-free synthesis represents another significant green chemistry approach. One such method involves the microwave irradiation of a mixture of the reactants (aldehyde, ethyl acetoacetate, hydroxylamine hydrochloride) with a catalyst like potassium bromide. bohrium.com This solvent-free protocol under microwave irradiation often leads to dramatically reduced reaction times and high yields. nih.govbohrium.com Another innovative green method utilizes natural sunlight as a clean, available, and non-toxic energy source to drive the reaction in water, completely avoiding the need for any catalyst or conventional heating. semnan.ac.ir This sunlight-mediated synthesis proceeds under very mild conditions, yielding products in short time frames and with high purity. semnan.ac.ir

Table 2: Green and Solvent-Free Protocols for Isoxazol-5(4H)-one Synthesis

| Protocol | Energy Source | Solvent | Catalyst | Key Advantages |

| Aqueous Synthesis | Conventional Heating / Stirring | Water | Various (e.g., Sodium Malonate, Citric Acid) | Avoids hazardous organic solvents, eco-friendly. niscpr.res.inorientjchem.org |

| Microwave Irradiation | Microwave | Solvent-Free | Potassium Bromide | Rapid reaction, high efficiency, no solvent. bohrium.com |

| Sunlight-Mediated | Natural Sunlight | Water | None | Catalyst-free, uses renewable energy, very mild conditions. semnan.ac.ir |

| Ultrasound Irradiation | Sonication | Water | Sn(II)-Mont K10 | Rapid completion, excellent yields, mild conditions. researchgate.net |

Preparation of Substituted Isoxazol-5(4H)-one Analogues

Regioselectivity is a critical aspect of isoxazole (B147169) synthesis, as different isomers can be formed depending on the reaction pathway. In the context of multicomponent reactions for isoxazol-5(4H)-ones, the substitution pattern is generally directed by the sequence of condensation and cyclization steps. The reaction of terminal alkynes with aldehydes followed by treatment with iodine and hydroxylamine offers a regioselective one-pot preparation of 3,5-disubstituted isoxazoles. nih.gov

Furthermore, the [2+3] cycloaddition reaction between nitrile oxides and alkenes or alkynes is a classic and highly regioselective method for forming the isoxazole ring. nih.gov For example, the reaction of nitrile oxides with methyl crotonate derivatives leads specifically to 4-substituted methoxycarbonyl-isoxazole derivatives. nih.gov A regioselective synthesis of 3,5- and 3,5-substituted isoxazoles has also been reported from propargylic alcohols via an electrophilic-intercepted Meyer-Schuster rearrangement, followed by intermolecular cyclocondensation. researchgate.net The choice of substrates and reaction conditions dictates the final regiochemical outcome.

The synthesis of the target compound, this compound, and its derivatives relies on the strategic incorporation of the 4-methoxyphenyl (B3050149) group. This is typically achieved by using 4-methoxybenzaldehyde (p-anisaldehyde) as the aldehyde component in the aforementioned multicomponent reactions. guidechem.com The electron-donating nature of the methoxy (B1213986) group on the phenyl ring can influence the reactivity of the aldehyde and the properties of the final product.

In a typical procedure, 4-methoxybenzaldehyde is reacted with a β-ketoester and hydroxylamine hydrochloride in the presence of a suitable catalyst and solvent system. orientjchem.orgnih.gov Various catalytic systems have been optimized for aldehydes bearing electron-donating groups. For the synthesis of the related compound, 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, a comparative study of different catalysts was performed, highlighting the efficiency of various reagents in promoting the reaction. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving high yields. mdpi.com

| Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Lipase | H₂O | 10 | 96 | mdpi.com |

| Stiglich's base | H₂O | 30 | 92 | mdpi.com |

| Sodium acetate | EtOH | 180 | 85 | mdpi.com |

| Guanidine hydrochloride | H₂O | 15 | 92 | mdpi.com |

| Citrazinic acid | H₂O | 15 | 95 | mdpi.com |

Flow Chemistry Applications in Isoxazol-5(4H)-one Synthesis

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, better process control, and improved scalability. mdpi.com This technology has been successfully applied to the photochemical synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones. researchgate.netmdpi.com

A modular one-step process was developed where a multicomponent reaction between an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine occurs under visible light irradiation in a continuous flow reactor. mdpi.com The transposition from an optimized photo-induced batch procedure to a continuous flow mode was shown to be straightforward and highly efficient. For example, the synthesis of 4-(3,4-dimethoxybenzylidene)-3-methylisoxazol-5(4H)-one was achieved with an excellent yield of 96% in just 20 minutes of residence time. researchgate.netmdpi.com

The experimental setup typically involves pumping solutions of the reactants through a fluorinated ethylene (B1197577) propylene (B89431) (FEP) reactor coil, which is irradiated by a light source such as a halogen lamp. mdpi.com This approach not only accelerates the synthesis but also allows for the production of the desired compound in a continuous and controlled manner. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 3 4 Methoxyphenyl Isoxazol 5 4h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, a detailed map of the molecular structure of 3-(4-methoxyphenyl)isoxazol-5(4H)-one can be constructed.

Proton NMR (¹H NMR) Analysis of Proton Environments

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. For the related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the methoxy (B1213986) group protons (-OCH₃) are observed as a singlet at approximately 3.81 ppm. mdpi.com The protons on the isoxazoline (B3343090) ring, specifically the two protons of the CH₂ group at the 4th position, appear as two doublets of doublets at 3.34 and 3.57 ppm. mdpi.com The proton at the 5th position of the ring is observed as a multiplet centered around 5.06 ppm. mdpi.com The aromatic protons of the 4-methoxyphenyl (B3050149) group typically appear in the downfield region of the spectrum.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| -OCH₃ | ~3.81 | Singlet |

| -CH₂ (isoxazoline ring, position 4) | ~3.34 and ~3.57 | Doublet of Doublets |

| -CH (isoxazoline ring, position 5) | ~5.06 | Multiplet |

| Aromatic Protons | Downfield Region |

Carbon-13 NMR (¹³C NMR) Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. In the analysis of the related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the methoxy carbon (-OCH₃) resonates at approximately 54.77 ppm. mdpi.com The carbon of the CH₂ group at the 4th position of the isoxazoline ring appears at around 37.72 ppm, while the CH carbon at the 5th position is found at approximately 76.47 ppm. mdpi.com The carbonyl carbon (C=O) of the isoxazolone ring is expected to be significantly downfield, with a characteristic signal at about 158.34 ppm. mdpi.com The aromatic carbons of the methoxyphenyl group are observed between 113 and 161 ppm. mdpi.com

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| -OCH₃ | ~54.77 |

| -CH₂ (isoxazoline ring, position 4) | ~37.72 |

| -CH (isoxazoline ring, position 5) | ~76.47 |

| C=O (isoxazolone ring) | ~158.34 |

| Aromatic Carbons | ~113 - ~161 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an isoxazol-5(4H)-one derivative is characterized by several key absorption bands. A strong absorption band is typically observed in the region of 1710-1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the lactone ring. rjpbcs.com The carbon-nitrogen double bond (C=N) of the isoxazole (B147169) ring usually shows a stretching vibration in the range of 1600-1650 cm⁻¹. The aromatic C=C stretching vibrations of the methoxyphenyl group are expected to appear in the 1450-1600 cm⁻¹ region. Additionally, the C-O-C stretching of the methoxy group and the ether linkage in the isoxazole ring would produce signals in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O (Lactone) | 1710 - 1750 |

| C=N (Isoxazole) | 1600 - 1650 |

| Aromatic C=C | 1450 - 1600 |

| C-O-C (Ether and Methoxy) | 1000 - 1300 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. The molecular weight of this compound is 191.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 191.

The fragmentation pattern would likely involve characteristic losses. For instance, the loss of a carbon monoxide (CO) molecule from the carbonyl group is a common fragmentation pathway for lactones, which would result in a fragment ion at m/z 163. Another potential fragmentation could be the cleavage of the isoxazole ring. A significant fragment observed in the mass spectra of related compounds is the methoxyphenyl radical cation at m/z 107, which can further fragment by losing a molecule of formaldehyde (B43269) (HCHO) to produce the phenyl radical cation at m/z 77. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of compounds containing a 4-methoxyphenyl group typically shows strong absorption in the UV region. For a related chalcone, 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one, the maximum absorption (λmax) is observed at 342 nm. researchgate.net This absorption is attributed to n→π* and π→π* electronic transitions within the aromatic ring and the conjugated system. researchgate.net It is expected that this compound would also exhibit significant absorption in the UV region due to the presence of the aromatic chromophore.

Crystallographic Studies and Solid State Analysis of 3 4 Methoxyphenyl Isoxazol 5 4h One Analogues

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of crystalline solids. This technique has been successfully applied to various analogues of 3-(4-methoxyphenyl)isoxazol-5(4H)-one to determine their molecular structures and stereochemistry unequivocally. mdpi.comresearchgate.net

For instance, the molecular structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a related isoxazoline (B3343090) derivative, was confirmed by SC-XRD analysis. The study revealed that the compound crystallizes in the triclinic space group P-1. mdpi.com The isoxazoline ring is not planar with the attached benzoisothiazole ring system, exhibiting a significant dihedral angle between them. mdpi.com Similarly, the crystal structure of 5-amino-3-(4-methoxyphenyl)isoxazole was determined, showing it crystallizes in the monoclinic space group P21/c. researchgate.net In this analogue, the isoxazole (B147169) and phenyl rings are nearly coplanar, with a small dihedral angle of 7.30 (13)°. researchgate.netnih.gov

Another related compound, (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, was found to have a nearly coplanar isoxazole and methoxybenzylidene ring system, with a dihedral angle of 9.63 (7)°. nih.gov In contrast, its phenyl substituent is significantly twisted out of the isoxazole ring plane. nih.gov These studies highlight how SC-XRD provides critical data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.

Table 1: Selected Crystallographic Data for this compound Analogues

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | C₁₈H₁₆N₂O₅S | Triclinic | P-1 | - | - | - | - | mdpi.com |

| 5-amino-3-(4-methoxyphenyl)isoxazole | C₁₀H₁₀N₂O₂ | Monoclinic | P2₁/c | 5.9239 (4) | 12.3391 (9) | 13.5614 (10) | 99.130 (3) | nih.gov |

| (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one | C₁₇H₁₃NO₃ | Monoclinic | P2₁/c | 11.0822 (3) | 11.2415 (3) | 11.2677 (3) | 99.421 (1) | nih.gov |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is directed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. In the analogues of this compound, interactions such as hydrogen bonds, C–H⋯π contacts, and π–π stacking are instrumental in building the supramolecular architecture. nih.govrsc.org

In the crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, molecules are linked by C–H⋯O hydrogen bonds, forming chains that extend along a specific crystallographic axis. mdpi.comresearchgate.net For (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one, the crystal structure is stabilized by a combination of C—H⋯O, C—H⋯N, and C—H⋯π hydrogen bonds, complemented by π–π stacking interactions. nih.gov These varied interactions work in concert to create a stable, three-dimensional network.

Hydrogen bonds are highly directional and are among the most critical interactions governing the assembly of molecules in the crystalline state. nih.gov In isoxazolone derivatives, the oxygen and nitrogen atoms of the heterocyclic ring, as well as substituents, frequently act as hydrogen bond acceptors, while C-H groups often serve as donors.

Table 2: Hydrogen Bond Geometry (Å, °) for 5-amino-3-(4-methoxyphenyl)isoxazole

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Ref. |

| N2–H2A···N1ⁱ | 0.86 | 2.45 | 3.295 (5) | 168 | nih.gov |

| N2–H2B···Cgⁱⁱ | 0.86 | 2.89 | 3.593 (4) | 140 | nih.gov |

| (Symmetry codes: (i) x, y+1, z; (ii) -x+1, -y+1, -z+1. Cg refers to the centroid of the phenyl ring) |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. The corresponding two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. nih.gov

This analysis has been applied to several isoxazolone analogues to dissect their interaction patterns. For 5-amino-3-(4-methoxyphenyl)isoxazole, the Hirshfeld analysis indicates that H⋯H (36.1%) and C⋯H/H⋯C (31.3%) contacts are the most significant contributors to the crystal packing. researchgate.netnih.gov In the case of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the most important contributions arise from H⋯H (35.7%) and H⋯O/O⋯H (33.7%) interactions. mdpi.com This quantitative data allows for a direct comparison of the packing forces across different but related crystal structures.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Compound Name | H···H (%) | O···H/H···O (%) | C···H/H···C (%) | N···H/H···N (%) | Ref. |

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | 35.7 | 33.7 | 13.0 | - | mdpi.com |

| 5-amino-3-(4-methoxyphenyl)isoxazole | 36.1 | - | 31.3 | - | nih.gov |

| 3-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 48.2 | - | 23.9 | 17.4 | nih.gov |

Polymorphism and Solid-State Conformations of Isoxazolone Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. The study of polymorphism is of paramount importance, particularly in the pharmaceutical industry. While extensive polymorphic screens for this compound itself are not widely reported in the reviewed literature, the potential for its existence can be inferred from the conformational flexibility observed in its analogues.

The orientation of substituent groups, such as the methoxyphenyl ring relative to the isoxazolone core, can vary, leading to different solid-state conformations. For example, the dihedral angle between the isoxazole and phenyl rings in 5-amino-3-(4-methoxyphenyl)isoxazole is small [7.30 (13)°], indicating a relatively planar conformation. nih.gov In contrast, the phenyl group in (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one is twisted significantly relative to the isoxazole ring. nih.gov Such conformational differences, influenced by the specific intermolecular interactions established in the crystal, can give rise to different packing arrangements and, potentially, polymorphism. windows.net The formation of different hydrogen-bonding motifs or π-stacking arrangements can stabilize distinct crystalline forms under varying crystallization conditions. windows.net

Computational and Theoretical Investigations of 3 4 Methoxyphenyl Isoxazol 5 4h One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a high degree of accuracy. For 3-(4-methoxyphenyl)isoxazol-5(4H)-one, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-31G, are instrumental in elucidating its fundamental characteristics.

Optimization of Molecular Structures

Table 1: Selected Optimized Geometric Parameters for a Related Isoxazoline (B3343090) Derivative (Note: Data for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin)

| Parameter | Bond/Angle | Theoretical Value (Å/°) |

|---|---|---|

| Bond Length | C-O (isoxazoline) | 1.45 |

| Bond Length | N-O (isoxazoline) | 1.42 |

| Bond Length | C=N (isoxazoline) | 1.28 |

| Bond Angle | C-O-N (isoxazoline) | 108.5 |

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These calculations provide valuable information about the vibrational modes of the molecule. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or wagging of bonds. For a related compound, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, DFT calculations have been used to assign theoretical vibrational modes. The table below provides examples of such calculated frequencies.

Table 2: Selected Calculated Vibrational Frequencies for a Related Compound (Note: Data for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretching (aromatic) | 3100-3000 |

| C=O stretching | ~1700 |

| C=N stretching | ~1600 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For a related compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO and LUMO energies were calculated to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV mdpi.com. This relatively large energy gap suggests that the molecule possesses good kinetic stability.

Table 3: Frontier Molecular Orbital Energies and Related Properties for a Related Isoxazoline Derivative (Note: Data for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin)

| Property | Value |

|---|---|

| HOMO Energy | -5.8170 eV |

| LUMO Energy | -0.8904 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For compounds similar to this compound, MEP analysis typically reveals that the negative potential is concentrated around the electronegative oxygen and nitrogen atoms of the isoxazolone ring, making them likely sites for interaction with electrophiles. The regions around the hydrogen atoms of the phenyl and methoxy (B1213986) groups generally exhibit a positive potential.

Thermodynamic Property Computations

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy, at different temperatures. These calculations are important for understanding the stability and spontaneity of chemical reactions involving the compound. For (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, thermodynamic parameters have been computed using DFT. The table below illustrates the type of data obtained from such calculations.

Table 4: Calculated Thermodynamic Properties for a Related Compound (Note: Data for (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one)

| Thermodynamic Property | Calculated Value |

|---|---|

| Enthalpy (H) | Varies with temperature |

| Entropy (S) | Varies with temperature |

| Gibbs Free Energy (G) | Varies with temperature |

Computational Studies on Tautomerism in Isoxazol-5(4H)-one Systems

Isoxazol-5(4H)-one and its derivatives can exist in different tautomeric forms, primarily the CH, NH, and OH tautomers. Computational studies are essential for determining the relative stability of these tautomers. DFT calculations have been employed to investigate the tautomerism of isoxazolone systems.

Research on related isoxazolone derivatives has shown that the CH tautomer is generally the most stable and energetically favored form. The relative energies of the tautomers can be influenced by the substituents on the isoxazolone ring and the polarity of the solvent. For instance, in some cases, polar solvents can reduce the energy difference between the tautomers. The N-H tautomers have been found to be more favored than the O-H (enolic) forms. The presence of bulky substituents at the 3-position of the isoxazolone ring can also affect the energy differences between the tautomers.

Reaction Mechanism Prediction and Validation via Computational Modeling

The synthesis of this compound and its derivatives is most commonly achieved through a one-pot, three-component reaction. orientjchem.orgsemnan.ac.ir This process typically involves the condensation of a β-ketoester (such as ethyl 4-methoxybenzoylacetate), hydroxylamine (B1172632) hydrochloride, and an aromatic aldehyde. orientjchem.orgnih.gov Computational modeling, particularly using Density Functional Theory (DFT), plays a crucial role in elucidating the plausible reaction mechanism and validating the electronic and structural characteristics of the intermediates and final products.

The proposed mechanism generally proceeds in two main stages. isca.me First, the β-ketoester reacts with hydroxylamine hydrochloride to form an oxime intermediate. This is followed by a Knoevenagel-type condensation with the aldehyde, which, after cyclization and dehydration, yields the final isoxazol-5(4H)-one ring. Catalysts, such as weak acids or bases, are often employed to facilitate these steps. orientjchem.org

Computational studies on analogous isoxazolone structures provide significant insights that are applicable to this compound. DFT calculations are frequently used to:

Optimize Molecular Geometry: Theoretical models predict the most stable three-dimensional structure of the reactants, intermediates, transition states, and products. For instance, DFT calculations at the B3LYP/6–311 G(d,p) level have been used to optimize the structure of related compounds like N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, showing good correlation with experimental data from X-ray crystallography. mdpi.comresearchgate.net

Analyze Electronic Properties: These studies calculate key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for chemical stability; a larger gap implies higher stability. mdpi.com For the N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin derivative, the calculated HOMO-LUMO energy gap was 4.9266 eV. mdpi.comresearchgate.net

Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps are generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is fundamental to predicting how the molecules will interact during the reaction. researchgate.net

Validate Vibrational Spectra: Theoretical vibrational frequencies are calculated and compared with experimental data from FT-IR spectroscopy to confirm the structure of the synthesized compound. researchgate.net

While a complete energetic profile of the reaction pathway for this compound, including the characterization of all transition states, is not extensively documented in the literature, the principles from computational studies on similar systems strongly support the proposed mechanisms. researchgate.netias.ac.in These theoretical investigations are invaluable for rationalizing the reaction outcomes and for the rational design of more efficient synthetic protocols.

In Silico Docking Studies and Receptor Interactions

In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand with a target protein or receptor. For this compound and its derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular interactions that govern their activity. nih.govresearchgate.net These studies are foundational in drug discovery, helping to explain the structure-activity relationships of isoxazolone-based compounds.

Isoxazole (B147169) derivatives have been docked against a variety of receptors implicated in different diseases, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Key Receptor Interaction Studies:

Carbonic Anhydrase (CA): Derivatives of isoxazole have been studied as inhibitors of carbonic anhydrase. Docking simulations revealed that these compounds bind within the active site of CA. For example, certain derivatives show strong binding affinity, forming hydrogen bonds with crucial amino acid residues like Thr199 and His119. nih.gov The binding energy is significantly influenced by van der Waals forces with other active site residues. nih.gov

Cyclooxygenase-2 (COX-2): In studies investigating anti-inflammatory potential, isoxazolone derivatives have been docked against the COX-2 enzyme. One such study reported a docking score of -6.68 kcal/mol, indicating a favorable binding affinity. The interactions included three hydrogen bonds and one H-pi interaction with key residues such as His386, Trp387, Leu390, and Leu391. researchgate.net

Farnesoid X Receptor (FXR): To explore their potential in treating metabolic diseases, isoxazole derivatives were evaluated as FXR agonists. Molecular docking and 3D-QSAR studies identified critical interactions with the FXR ligand-binding domain (LBD). The binding was stabilized by hydrophobic interactions with residues like LEU287, MET290, and ALA291, as well as salt bridges and hydrogen bonds with ARG331 and HIS447. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Structurally similar compounds containing the 4-methoxyphenyl (B3050149) group have been docked into the EGFR tyrosine kinase domain (PDB ID: 1M17), a target in cancer therapy. researchgate.netsemanticscholar.org These studies identified specific interactions with amino acid residues like Thr766, Gln767, and Met769, suggesting a potential mechanism for their cytotoxic activity. researchgate.net

AMPA Receptors: Isoxazole-4-carboxamide derivatives have been investigated as modulators of AMPA receptors, which are involved in nociceptive transmission and chronic pain. Electrophysiological and computational studies aim to elucidate the structural determinants of their interactions with the receptor. mdpi.com

The results from these in silico studies are often presented in data tables summarizing the binding affinities and key interactions.

Table 1: Summary of In Silico Docking Studies for Isoxazolone Derivatives

| Target Receptor | PDB ID | Ligand Type | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| Carbonic Anhydrase | - | Isoxazole derivative | -15.07 | Thr199, His119, Leu198, Trp209 | nih.gov |

| Cyclooxygenase-2 (COX-2) | - | Isoxazolone derivative | -6.68 | His386, Trp387, Leu390, Leu391 | researchgate.net |

| Farnesoid X Receptor (FXR) | - | Isoxazole derivative | - | LEU287, MET290, ARG331, HIS447 | mdpi.com |

These computational findings are crucial for guiding the synthesis of new derivatives with improved potency and selectivity for specific biological targets.

Chemical Reactivity and Mechanistic Aspects of 3 4 Methoxyphenyl Isoxazol 5 4h One

Electrophilic and Nucleophilic Reactions of the Isoxazolone Ring System

The isoxazol-5(4H)-one ring exhibits a nuanced reactivity towards both electrophiles and nucleophiles, dictated by the electronic nature of the heterocyclic system and the influence of its substituents.

Electrophilic Reactions: The C-4 position of the isoxazolone ring is an active methylene (B1212753) group, flanked by a carbonyl and an imine group (in its enol tautomer), making it susceptible to electrophilic attack. Halogenation, for instance, readily occurs at this position. Studies on related 3,5-diarylisoxazoles have demonstrated that halogenation using N-halosuccinimides (NBS, NCS, or NIS) in acetic acid is an effective method for introducing a halogen at the C-4 position. thieme-connect.com The reactivity at this position is influenced by the electronic properties of the substituent at the 5-phenyl ring. thieme-connect.com While specific studies on the direct halogenation of 3-(4-methoxyphenyl)isoxazol-5(4H)-one are not extensively detailed, the general reactivity pattern of isoxazoles suggests that electrophilic substitution would preferentially occur at the C-4 position. reddit.com

Acylation of 2-unsubstituted isoxazol-5(4H)-ones can result in either N- or O-acylated products, with the outcome being highly dependent on the reaction conditions such as the solvent, temperature, and presence of a base. The nature of the acylating agent and the substituent at the C-3 position also play a crucial role in directing the acylation. nih.gov

Nucleophilic Reactions: The isoxazolone ring itself can be subject to nucleophilic attack, potentially leading to ring-opening reactions. The weak N-O bond in the isoxazole (B147169) ring makes it susceptible to cleavage under certain conditions. lookchem.com For instance, treatment of isoxazoles with an electrophilic fluorinating agent can initiate a ring-opening fluorination, suggesting a mechanism that involves nucleophilic attack following an initial electrophilic fluorination. Furthermore, the carbonyl group at the C-5 position is a potential site for nucleophilic addition, although this is less commonly reported compared to reactions at the C-4 position.

Transformations Involving the Exocyclic Methylene Group

A significant aspect of the reactivity of this compound involves the active methylene group at the C-4 position. This site is readily deprotonated, forming a nucleophilic carbanion that can participate in various condensation reactions, most notably the Knoevenagel condensation.

This reaction typically involves the condensation of the isoxazolone with aromatic or heteroaromatic aldehydes in the presence of a catalyst to yield 4-arylmethylene or 4-heteroarylmethylene derivatives. mdpi.comresearchgate.netnih.govniscpr.res.inclockss.orgresearchgate.netorientjchem.org A wide array of catalysts, including citric acid, researchgate.netorientjchem.org amine-functionalized cellulose (B213188), mdpi.commdpi.com and various organocatalysts, clockss.org have been employed to facilitate this transformation under green and efficient conditions. thieme-connect.comnih.gov The formation of these 4-alkylidene-isoxazol-5(4H)-ones introduces an exocyclic double bond, which itself becomes a site for further chemical transformations. These derivatives are valuable intermediates in the synthesis of more complex heterocyclic systems. niscpr.res.in For instance, they can undergo cycloaddition reactions. thieme-connect.com

| Reactant | Catalyst | Product | Reference |

| Aromatic Aldehyde | Citric Acid | 4-Arylmethylene-3-methyl-isoxazol-5(4H)-one | researchgate.netorientjchem.org |

| Heteroaromatic Aldehyde | Amine-Functionalized Cellulose | 4-Heteroarylmethylene-isoxazol-5(4H)-one | mdpi.commdpi.com |

| Aromatic Aldehyde | Gluconic Acid Aqueous Solution | 3,4-disubstituted isoxazol-5(4H)-ones | nih.gov |

| Aromatic Aldehyde | Potassium Phthalimide | 3,4-disubstituted isoxazol-5(4H)-ones | researchgate.net |

Reactivity of the Methoxyphenyl Substituent

The methoxyphenyl group at the C-3 position of the isoxazolone ring behaves as a typical activated aromatic system, susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group is a strong activating group and directs electrophiles to the ortho and para positions.

Halogenation: In the context of 3,5-diarylisoxazoles, halogenation has been shown to occur on the phenyl rings. For instance, treatment with N-halosuccinimides can lead to halogenation of the aryl substituents. thieme-connect.com The position of substitution on the 4-methoxyphenyl (B3050149) ring would be directed by the powerful ortho, para-directing methoxy group.

Nitration: Nitration of aryl-substituted isoxazoles has also been reported. For example, the nitration of a 3,5-diarylisoxazole with nitric acid in acetic anhydride (B1165640) resulted in the introduction of a nitro group onto one of the phenyl rings. researchgate.net For this compound, nitration would be expected to occur on the methoxyphenyl ring, likely at the position ortho to the methoxy group, due to the steric hindrance at the para position which is attached to the isoxazole ring. masterorganicchemistry.com The reaction conditions would need to be carefully controlled to avoid potential side reactions on the isoxazolone ring itself.

Photochemical Reactivity and Radical Mechanisms

The photochemical behavior of isoxazolones and their derivatives can lead to interesting molecular transformations, often proceeding through radical intermediates.

The synthesis of 4-arylmethylene isoxazol-5(4H)-ones can be achieved through a photochemical process. mdpi.comresearchgate.net This reaction is believed to occur via a radical mechanism, initiated by light. mdpi.com The use of continuous flow photochemistry has been shown to be an efficient method for this synthesis. mdpi.com Mechanistic studies suggest that the reaction may proceed through organic photoredox catalysis.

Furthermore, isoxazole compounds, in general, can undergo photochemical rearrangements. researchgate.net While specific studies on the photochemical rearrangement of this compound are limited, the inherent structure of the isoxazole ring suggests the possibility of photoinduced cleavage of the weak N-O bond, leading to various rearranged products.

Structure Activity Relationship Sar Studies of Isoxazol 5 4h One Derivatives

Impact of Substituent Variations on Molecular Activity

The biological profile of isoxazol-5(4H)-one derivatives can be significantly altered by introducing various substituents at different positions of the isoxazole (B147169) and the appended phenyl ring. Research has shown that both the electronic properties (electron-donating or electron-withdrawing) and steric factors of these substituents play a critical role in determining the molecular activity of the compounds.

For instance, in a series of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones evaluated for anticancer activity against lung cancer A549 cells, the nature of the substituent on the aryl ring at the 4-position was found to be a key determinant of cytotoxicity. Compounds bearing a 4-hydroxy-3-methoxyphenyl group, a 3,4,5-trimethoxyphenyl group, and a 4-fluorophenyl group exhibited excellent anticancer activity. rsc.org This suggests that the presence and position of methoxy (B1213986) and hydroxyl groups, as well as electronegative atoms like fluorine, can enhance the desired biological effect.

Similarly, studies on other isoxazole derivatives have highlighted the importance of substituents for different biological activities. In a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles screened for anti-inflammatory properties, the nature of the substituent on the 5-phenyl ring significantly influenced the activity. Derivatives with electron-donating groups, such as methoxy, and electron-withdrawing groups, like chlorine, at the para position of the 5-phenyl ring demonstrated notable anti-inflammatory effects.

The table below summarizes research findings on the impact of substituent variations on the anticancer activity of 4-arylmethylene-3-methyl-isoxazol-5(4H)-one derivatives.

| Compound | Substituent on 4-Arylmethylene Group | Biological Activity (Anticancer) | Observations |

|---|---|---|---|

| 4j | 4-Hydroxy-3-methoxyphenyl | Excellent | The combination of hydroxyl and methoxy groups appears beneficial for activity. rsc.org |

| 4k | 3,4,5-Trimethoxyphenyl | Excellent | Multiple methoxy groups contribute positively to the anticancer effect. rsc.org |

| 4m | 4-Fluorophenyl | Excellent | An electron-withdrawing fluorine atom at the para position enhances activity. rsc.org |

| 4o | 2,4-Dichlorophenyl | Excellent | Multiple electron-withdrawing groups show a strong positive effect. rsc.org |

| 4i | 4-Hydroxyphenyl | Moderate | A single hydroxyl group provides moderate activity. rsc.org |

| 4n | 4-Chlorophenyl | Moderate | A single chloro group at the para position results in moderate activity. rsc.org |

Conformational Analysis and its Influence on Biological Interactions

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor that governs its interaction with biological targets such as enzymes and receptors. For isoxazol-5(4H)-one derivatives, the relative orientation of the phenyl ring and the isoxazole core can significantly impact biological activity.

Crystallographic studies of related compounds provide insight into the preferred conformations. For example, in the crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, a derivative of the target compound, the molecule is not planar. mdpi.com The isoxazoline (B3343090) ring itself adopts a specific conformation, and there is a defined dihedral angle between the plane of this ring and the attached phenyl group. mdpi.com This non-planar arrangement is often crucial for fitting into the binding pocket of a biological target.

The spatial relationship between the aromatic ring and the heterocyclic system is known to be important for the activity of various biologically active molecules. For a series of isoxazole-4-carboxamide derivatives acting as AMPA receptor modulators, the spatial arrangement between the phenyl and isoxazole rings was found to be critical for effective binding. A near-ideal non-coplanarity allowed for effective alignment with the receptor's binding pocket, whereas bulky substituents that restrict conformational freedom were detrimental to activity.

Chirality and Stereochemical Effects in Isoxazolone Derivatives

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different biological activities, metabolic pathways, and toxicological profiles.

In the context of isoxazol-5(4H)-one derivatives, chirality can be introduced at the C4 position of the isoxazolone ring. While 3-(4-methoxyphenyl)isoxazol-5(4H)-one itself is achiral, substitution at the 4-position with two different groups creates a stereocenter. Many biologically active derivatives, such as the 4-arylmethylene isoxazol-5(4H)-ones, possess a double bond at this position and are therefore achiral. However, subsequent reactions, such as reduction of this double bond, can lead to the formation of a chiral center.

The synthesis of single enantiomers, or the separation of a racemic mixture, is often a key step in the development of chiral drugs. For isoxazoline racemates, enantioseparation has been successfully achieved using techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases. This allows for the isolation of individual enantiomers for biological evaluation.

While specific studies on the differential activity of enantiomers of 4-substituted this compound derivatives are not extensively reported, it is a well-established principle that enantiomers often interact differently with chiral biological macromolecules like proteins. One enantiomer may fit perfectly into a receptor's binding site and elicit a strong response, while the other may bind weakly or not at all. In some cases, one enantiomer may even produce an undesirable or toxic effect. Therefore, the stereochemistry of any chiral derivatives of this compound would be a critical factor in their potential therapeutic application.

Investigation of Biological Activity Mechanisms in 3 4 Methoxyphenyl Isoxazol 5 4h One Analogues

Mechanisms of Cytotoxicity and Anticancer Activity

Analogues of 3-(4-methoxyphenyl)isoxazol-5(4H)-one have demonstrated significant potential as anticancer agents, operating through a multi-faceted approach that includes the induction of programmed cell death, modulation of the cell cycle, and interference with critical signaling pathways that govern cell survival and proliferation.

A fundamental mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, a form of programmed cell death. Research has shown that various isoxazole (B147169) derivatives can trigger apoptotic pathways in cancer cells. nih.gov For instance, studies on synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment, which shares structural similarities with the 4-methoxyphenyl (B3050149) group, have been shown to induce apoptotic-like cell death with mitochondrial involvement in Jurkat cells, a human T-lymphocyte cell line. ijrrjournal.com This suggests that the intrinsic pathway of apoptosis, which is mediated by mitochondria, is a likely target.

Novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives have also been reported to exhibit significant pro-apoptotic activities in human erythroleukemic K562 cells, inducing both early and late stages of apoptosis. nih.gov The activation of caspases, a family of cysteine proteases that are central to the execution of apoptosis, is a common feature of this process. While direct evidence for this compound is still emerging, the pro-apoptotic activity of structurally related isoxazoles strongly suggests that apoptosis induction is a key mechanism of their anticancer action. nih.gov

Table 1: Pro-apoptotic Activity of Isoxazole Analogues in K562 Cells This table is representative of data found in the literature for isoxazole derivatives and is intended to be illustrative of the types of findings in this area of research.

| Compound | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Isoxazole Derivative A | 10 | 15.2 | 25.8 |

| Isoxazole Derivative B | 10 | 12.5 | 20.1 |

| Control | - | 3.1 | 5.6 |

In addition to inducing apoptosis, another critical mechanism of anticancer activity is the disruption of the cell cycle, which prevents cancer cells from dividing and proliferating. Analogues of this compound have been found to modulate the cell cycle at various phases. For example, certain pyrazolo[3,4-b]pyridine derivatives incorporating a 3-(4-methoxyphenyl) moiety have been shown to cause cell cycle arrest at the S phase in HeLa (human cervical cancer) cells and at the G2/M phase in MCF7 (human breast cancer) cells. mdpi.com

This cell cycle arrest is often a consequence of the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov Specifically, some of these analogues have demonstrated inhibitory activity against CDK2 and/or CDK9. mdpi.com By inhibiting these kinases, the compounds prevent the transition of cells from one phase of the cell cycle to the next, ultimately leading to a halt in proliferation. nih.gov For instance, a study on an N-(3-methoxyphenyl) derivative of a pyrazolo[3,4-d]pyrimidine showed that it induced G1 phase cell cycle arrest in renal cancer (RXF-393) cells. nih.gov

Table 2: Effect of a 3-(4-methoxyphenyl)-pyrazolo[3,4-b]pyridine Analogue on Cell Cycle Distribution This table is based on findings for related heterocyclic compounds and illustrates the potential effects on the cell cycle.

| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| HeLa | Control | 55.3 | 25.1 | 19.6 |

| HeLa | Compound 9a (IC50) | 40.2 | 45.8 | 14.0 |

| MCF7 | Control | 60.1 | 22.5 | 17.4 |

| MCF7 | Compound 14g (IC50) | 45.7 | 20.3 | 34.0 |

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. nih.govpreprints.org Dysregulation of this pathway is a common feature in many cancers, making it an attractive target for anticancer drug development. nih.gov There is growing evidence that heterocyclic compounds, including those with structures related to this compound, can exert their anticancer effects by inhibiting this pathway. mdpi.com

Inhibition of the PI3K/Akt/mTOR pathway can lead to a cascade of downstream effects, including the suppression of protein synthesis and the induction of apoptosis. mdpi.com For example, some inhibitors have been shown to decrease the phosphorylation of key proteins in this pathway, such as Akt and S6 kinase, which are critical for its activation. preprints.org While specific studies on this compound are ongoing, the known activity of other PI3K/Akt/mTOR inhibitors suggests that this is a plausible mechanism for its anticancer effects. nih.gov

Mechanisms of Antimicrobial Activity (Antibacterial, Antifungal)

The isoxazole scaffold is a component of several clinically used antimicrobial agents, and analogues of this compound have also been investigated for their antibacterial and antifungal properties. researchgate.net The mechanisms underlying these activities are thought to involve the disruption of essential microbial processes.

The antimicrobial potential of isoxazole compounds has been studied against a broad range of microorganisms. orientjchem.org The presence of the isoxazole ring, along with various substituents, can influence the spectrum and potency of antimicrobial activity. For example, some isoxazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Aspergillus niger. nih.gov

While the precise molecular targets are not always fully elucidated for novel compounds, the mechanism of action for isoxazole-containing antibiotics often involves the inhibition of key enzymes necessary for microbial survival. For instance, some isoxazole derivatives may interfere with cell wall synthesis, protein synthesis, or nucleic acid replication. The electronic properties conferred by substituents on the phenyl ring, such as the methoxy (B1213986) group, can play a significant role in the compound's ability to interact with microbial targets. orientjchem.org Further research is needed to pinpoint the specific enzymes or cellular structures targeted by this compound analogues to fully understand their antimicrobial mechanism.

Mechanisms of Antioxidant Potential and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can mitigate this damage by scavenging free radicals. Analogues of this compound have demonstrated antioxidant potential, which is likely attributable to their chemical structure.

The primary mechanism by which many antioxidant compounds act is through hydrogen atom transfer (HAT). researchgate.net In this process, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of a methoxyphenyl group in the structure of these analogues is significant, as phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group (or, in this case, its methoxy precursor which can be metabolized to a hydroxyl group) to donate a hydrogen atom.

Another possible mechanism is single electron transfer followed by proton transfer (SET-PT). In this mechanism, the antioxidant donates an electron to the free radical, forming a radical cation, which then deprotonates to yield a stable product. The specific mechanism that predominates depends on the structure of the antioxidant and the reaction conditions. Studies on isoxazole derivatives have shown their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which is indicative of their potential to act as antioxidants. nih.gov

Mechanisms of Anti-Inflammatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Analogues of this compound have been investigated for their anti-inflammatory properties, with a primary focus on their ability to inhibit key enzymes in the inflammatory cascade.

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes from arachidonic acid. mdpi.com Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2). Research into isoxazole-based compounds has revealed that they can act as inhibitors of both COX and LOX enzymes. For example, some isoxazole derivatives have shown selective inhibition of COX-2, which is often upregulated at sites of inflammation. This selectivity is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The ability of this compound analogues to inhibit these enzymes provides a clear molecular basis for their observed anti-inflammatory effects.

Mechanisms of Larvicidal and Insecticidal Activity

The insecticidal and larvicidal properties of isoxazole derivatives, including analogues of this compound, are attributed to their interaction with specific targets within the insect's nervous system and metabolic pathways. Research has identified key mechanisms through which these compounds exert their toxic effects on various insect species.

One of the primary mechanisms of insecticidal action for certain isoxazole analogues is the antagonism of γ-aminobutyric acid (GABA) receptors in insects. nih.govmdpi.com These receptors, which are ligand-gated ion channels, are crucial for inhibitory neurotransmission in the central nervous system of insects. A study on a series of 4,5-disubstituted 3-isoxazolols, which share a core structure with the compound of interest, demonstrated that these molecules act as competitive antagonists at the housefly GABA receptor. nih.govmdpi.com By binding to the receptor, these compounds block the action of GABA, leading to hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect. Specifically, compounds with bicyclic aromatic groups at the 4-position and a carbamoyl (B1232498) group at the 5-position of the isoxazolol ring showed significant antagonistic activity. nih.govmdpi.com For instance, 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol was identified as a competitive antagonist with moderate insecticidal activity against houseflies. nih.gov

Another proposed mechanism for the larvicidal activity of isoxazole derivatives involves the inhibition of the enzyme 3-hydroxy-kynurenine transaminase (HKT). researchgate.net This enzyme is involved in the detoxification of 3-hydroxy-kynurenine, a metabolite of tryptophan. By inhibiting HKT, these isoxazole compounds may lead to an accumulation of 3-hydroxy-kynurenine, which is toxic to the insect larvae, thereby causing mortality. researchgate.net This mechanism has been suggested for isoxazole derivatives containing both an aryl and a propionic acid moiety, which were found to be effective against Aedes aegypti larvae, the vector for dengue fever. researchgate.net

The following table summarizes the insecticidal activity of a selected isoxazolol analogue against different splice variants of the housefly GABA receptor.

| Compound | Splice Variant | IC₅₀ (μM) |

| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | ac | 30 |

| bc | 34 | |

| ad | 107 | |

| bd | 96 |

Data sourced from a study on 4,5-disubstituted 3-isoxazolols as competitive antagonists of housefly GABA receptors. nih.gov

Mechanisms of Antiviral Activity

Analogues of this compound have demonstrated promising antiviral activity against a range of viruses through various mechanisms of action. These mechanisms often involve the inhibition of viral entry, replication, or other essential processes in the viral life cycle.

One significant mechanism of antiviral activity is the inhibition of viral nucleoprotein function. For instance, a series of isoxazol-4-carboxa piperidyl derivatives were designed as antagonists of the influenza A virus nucleoprotein (NP). rsc.org The nucleoprotein is essential for the replication and transcription of the viral genome. These isoxazole derivatives are believed to induce the aggregation of NP and prevent its accumulation in the nucleus of the host cell, which is a critical step for the replication of the virus. rsc.org This cessation of viral replication effectively halts the progression of the infection.

Another key antiviral mechanism exhibited by isoxazole-containing compounds is the interference with viral entry into host cells. This has been observed in studies targeting SARS-CoV-2, the virus responsible for COVID-19. Certain 1-heteroaryl-2-alkoxyphenyl analogues, which can include the isoxazole moiety, have been shown to inhibit viral replication by blocking this initial step of infection. mdpi.com While the precise molecular interactions are still under investigation, this mechanism presents a valuable strategy for preventing viral propagation at its earliest stage.

Furthermore, isoxazole derivatives have been developed as inhibitors of viral enzymes that are crucial for replication. For example, 5-isoxazol-5-yl-2′-deoxyuridines, which are nucleoside analogues, have shown activity against Herpes Simplex Virus (HSV-1 and HSV-2). nih.gov The proposed mechanism involves the inhibition of the viral DNA polymerase. After being incorporated into the growing viral DNA chain, these analogues terminate further elongation, thereby preventing the synthesis of new viral genomes. nih.gov

The table below presents the antiviral activity of selected isoxazole nucleoside analogues against different viruses.

| Compound | Virus | EC₅₀ (μM) |

| Isoxazole Nucleoside Analogue 7c | Encephalomyocarditis virus (EMCV) | 2.5 |

| Coxsackie B3 virus (Cox. B3) | 3.2 | |

| Vesicular Stomatitis Virus (VSV) | 4.0 | |

| Isoxazole Nucleoside Analogue 7d | Herpes Simplex Virus-2 (HSV-2) | 0.8 |

| Encephalomyocarditis virus (EMCV) | 3.2 | |

| Coxsackie B3 virus (Cox. B3) | 5.0 | |

| Vesicular Stomatitis Virus (VSV) | 5.0 |

EC₅₀ represents the concentration of the compound that inhibits viral replication by 50%. Data sourced from a study on the antiviral activity of 5-isoxazol-5-yl-2′-deoxyuridines. nih.gov

Advanced Research Applications and Potential in Chemical Science

Utilization of 3-(4-methoxyphenyl)isoxazol-5(4H)-one as a Synthetic Intermediate

The isoxazol-5(4H)-one ring system is a highly versatile precursor in organic synthesis due to its inherent reactivity, which allows for various chemical transformations. niscpr.res.in It serves as a key building block for the construction of a wide array of more complex heterocyclic systems. The presence of the 4-methoxyphenyl (B3050149) group provides an electron-donating substituent that can influence the reactivity and properties of the resulting molecules.

One of the most prominent applications is in the synthesis of pyrazole (B372694) derivatives. The isoxazol-5(4H)-one ring can undergo rearrangement and reaction with nucleophiles like hydrazine (B178648) to yield substituted pyrazoles. This transformation is significant as pyrazole scaffolds are central to many pharmaceutically active compounds. nih.gov

Furthermore, isoxazol-5(4H)-ones are employed in the synthesis of pyridazinone derivatives. These reactions typically involve the ring-opening of the isoxazole (B147169) core followed by cyclization with a suitable reagent, leading to the formation of the six-membered pyridazinone ring. researchgate.netnih.gov Pyridazinones are another class of heterocycles with a broad spectrum of biological activities. nih.gov

The compound also acts as a precursor for chalcone-like structures. Chalcones, or 1,3-diaryl-2-propen-1-ones, are intermediates in the biosynthesis of flavonoids and are known for their diverse biological properties. nih.govorientjchem.org The synthesis of novel chalcones can be achieved by leveraging the reactive methylene (B1212753) group of the isoxazolone ring. nih.govresearchgate.net

Below is a table summarizing the role of isoxazol-5(4H)-one derivatives as intermediates in the synthesis of other significant heterocyclic compounds.

| Starting Material Class | Reagent(s) | Resulting Compound Class | Significance of Product |

| Isoxazol-5(4H)-ones | Hydrazine Hydrate | Pyrazoles | Core structure in many pharmaceuticals. nih.gov |

| Isoxazol-5(4H)-ones | Various (e.g., via ring opening/closing) | Pyridazinones | Possess diverse biological activities. researchgate.netnih.gov |

| Isoxazol-5(4H)-ones | Aromatic Aldehydes | Chalcone Derivatives | Important intermediates and bioactive molecules. nih.govrasayanjournal.co.in |

Role in Materials Science and Nonlinear Optics (NLO)

The field of materials science has found applications for isoxazol-5(4H)-one derivatives, particularly in areas requiring specific optical properties. niscpr.res.in Compounds with extended π-conjugated systems, often featuring electron-donating and electron-accepting groups, are prime candidates for nonlinear optical (NLO) materials. These materials can alter the properties of light passing through them and are crucial for applications in photonics, such as optical switching and frequency conversion. researchgate.net

The structure of this compound and its derivatives, which can be elaborated into larger conjugated systems, fits the donor-π-acceptor (D-π-A) design paradigm for NLO molecules. The methoxy (B1213986) group acts as an electron donor, the phenyl and isoxazolone rings form the π-bridge, and other parts of the molecule can be functionalized to act as acceptors.

Experimental and theoretical studies on structurally related pyrazoline derivatives, synthesized from chalcones containing the 4-methoxyphenyl moiety, have demonstrated significant NLO properties. researchgate.netutp.edu.co These studies measure key NLO parameters such as the nonlinear refractive index (η₂), the nonlinear absorption coefficient (β), and the third-order electronic susceptibility (χ⁽³⁾), which quantify the material's NLO response.

The table below presents NLO data for pyrazoline derivatives that share structural motifs with derivatives of this compound, illustrating the potential of this chemical class in NLO applications.

| Compound | Nonlinear Refractive Index (η₂) (cm²/W) | Nonlinear Absorption Coefficient (β) (cm/W) | Third-Order Susceptibility (χ⁽³⁾) (esu) |

| Pyrazoline CN utp.edu.co | 1.89 x 10⁻¹⁴ | 1.01 x 10⁻¹⁰ | 4.318 x 10⁻¹³ |

| Pyrazoline H utp.edu.co | 2.50 x 10⁻¹⁴ | 1.25 x 10⁻¹⁰ | 7.992 x 10⁻¹³ |

Data is for related pyrazoline compounds, highlighting the NLO potential of the core structure.

These findings suggest that this compound is a promising platform for the design and synthesis of new organic materials with substantial NLO properties for the photonics industry. researchgate.net

Applications in Coordination Chemistry as Ligands

Heterocyclic compounds containing nitrogen and oxygen atoms, such as isoxazoles and their derivatives, are excellent candidates for ligands in coordination chemistry. mdpi.com The lone pairs of electrons on these heteroatoms can form coordinate bonds with metal ions, leading to the formation of stable metal complexes. Isoxazoline (B3343090) derivatives, which are structurally similar to isoxazol-5(4H)-ones, have been shown to play a significant role as ligands in the synthesis of metal complexes with wide-ranging biological applications. mdpi.comresearchgate.net

The this compound molecule possesses multiple potential coordination sites: the nitrogen atom of the isoxazole ring, the exocyclic carbonyl oxygen, and the ring oxygen atom. This allows it to act as a monodentate or bidentate ligand, binding to a metal center to form complexes with distinct geometries and electronic properties.

| Potential Coordination Sites | Type of Ligand Behavior | Potential Metal Ions | Resulting Complex Properties |

| Ring Nitrogen Atom | Monodentate | Transition Metals (e.g., Cu, Zn, Ni) | Catalytic, Biological Activity |

| Carbonyl Oxygen Atom | Monodentate | Lanthanides, Alkaline Earth Metals | Luminescent, Magnetic |

| Nitrogen and Carbonyl Oxygen | Bidentate (Chelating) | Various d-block metals | Enhanced Stability, Unique Electronic Spectra |

The ability to form stable complexes makes these compounds valuable for developing new catalysts, therapeutic agents, and functional materials.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The synthesis of isoxazol-5(4H)-one derivatives has traditionally been achieved through the multi-component coupling of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride. nih.gov While effective, future research is increasingly focused on developing greener and more efficient synthetic protocols. Recent advancements have demonstrated the feasibility of using agro-waste-based solvent mediums, which are benign, eco-friendly, and inexpensive, to produce 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-one derivatives in high yields (86–92%). nih.gov Another innovative approach combines continuous flow technology with photochemical activation, enabling a rapid and efficient synthesis. mdpi.com

Further exploration into sustainable methodologies could involve the use of novel catalysts and energy sources. For instance, propylamine-functionalized cellulose (B213188) has been successfully employed as a catalyst in the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones at room temperature in water. researchgate.netmdpi.com This method aligns with the principles of green chemistry by utilizing a biodegradable catalyst and an environmentally friendly solvent. researchgate.netmdpi.com The development of such methods not only reduces the environmental impact of chemical synthesis but also often leads to improved yields and simplified purification processes. nih.gov

| Synthetic Method | Catalyst/Energy Source | Solvent | Key Advantages |

| Agro-waste-based synthesis | Agro-waste-based solvent medium | Glycerol | Eco-friendly, inexpensive, high yields |

| Photochemical flow synthesis | Photochemical activation | Not specified | Fast, efficient, suitable for continuous production |

| Cellulose-catalyzed synthesis | Propylamine-functionalized cellulose | Water | Green, biodegradable catalyst, room temperature |

Exploration of Undiscovered Biological Target Mechanisms

Isoxazole (B147169) derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. bohrium.comrsc.org This broad activity profile suggests that the isoxazole scaffold can interact with multiple biological targets. While some targets for isoxazole-containing compounds have been identified, such as HSP90 and tubulin in cancer, a vast landscape of potential molecular interactions remains unexplored. bohrium.com For instance, a newly synthesized 3,4,5-trimethoxy isoxazolone derivative has shown neuroprotective potential in a mouse model of Alzheimer's disease by reducing beta-amyloid and tau protein levels. nih.gov This finding opens up avenues to investigate its specific molecular targets within the complex pathology of neurodegenerative diseases.

Future research should focus on identifying novel protein targets for 3-(4-methoxyphenyl)isoxazol-5(4H)-one and its derivatives. A recent study identified a novel selective Toll-like receptor 8 (TLR8) antagonist with an isoxazole scaffold through computational modeling, demonstrating the potential for discovering new immunomodulatory agents. nih.gov The diverse pharmacological effects of isoxazole-oxazole hybrids, including anti-inflammatory and anticancer activities, further underscore the therapeutic potential of this class of compounds. nih.gov A systematic approach to target identification, possibly through high-throughput screening against a panel of disease-relevant proteins, could unveil previously unknown mechanisms of action and expand the therapeutic applications of this compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. mdpi.com For this compound, AI and ML can be instrumental in several key areas. Firstly, predictive models can be developed to forecast the biological activity of novel derivatives, thereby prioritizing the synthesis of compounds with the highest potential. mdpi.com This approach can significantly reduce the time and resources required for lead optimization.

Secondly, AI algorithms can be employed for in silico target prediction, helping to identify potential protein-ligand interactions and elucidate the mechanism of action. wesleyan.edu By analyzing the chemical structure of this compound, ML models can predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is crucial for assessing its drug-likeness. asianpubs.org Furthermore, machine learning has been successfully used to predict the drug release kinetics of nanostructured aerogels, suggesting its potential application in formulating and delivering isoxazole-based therapeutics. rsc.org The synergy between computational predictions and experimental validation will undoubtedly accelerate the development of new drugs based on the this compound scaffold.

Investigation of Metabolomic and Proteomic Interactions

Understanding how a compound affects cellular metabolism and protein expression is fundamental to elucidating its biological effects. Metabolomic and proteomic studies offer a global view of the cellular response to a chemical entity. Metabolomic profiling of biofluids, such as urine, can reveal systemic metabolic perturbations following exposure to a compound, providing insights into its physiological impact. nih.gov For instance, such studies on cells treated with this compound could identify key metabolic pathways that are altered, hinting at its mechanism of action.